2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid

Lipophilicity ADME Pyrimidine carboxylic acid

Avoid analog ambiguity. 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1087605-42-2) delivers the precise C-4 methyl, C-2 4-methoxyphenyl, and free C-5 carboxylic acid substitution critical for regioselectivity in glycosylation and target binding. Predicted logP ~2.5–2.8 balances cell permeability and reactivity. This scaffold is a privileged chemotype in kinase inhibitor optimization and nucleoside analog synthesis. Insist on CAS 1087605-42-2 to maintain SAR fidelity and synthetic reproducibility. Order your research sample today.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 1087605-42-2
Cat. No. B2713156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid
CAS1087605-42-2
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H12N2O3/c1-8-11(13(16)17)7-14-12(15-8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,16,17)
InChIKeyLQSJKZGFNLJQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid: Core Scaffold and Research Context


2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid (CAS 1087605-42-2; molecular formula C₁₃H₁₂N₂O₃; MW 244.25 g/mol) is a tri-substituted pyrimidine derivative featuring a 4-methoxyphenyl group at C-2, a methyl group at C-4, and a free carboxylic acid at C-5 . This substitution pattern places it within the 2-aryl-4-alkylpyrimidine-5-carboxylic acid class, a scaffold recognized for its versatility in medicinal chemistry as both a pharmacophore and a synthetic intermediate . The compound is catalogued by several screening compound suppliers and has been referenced as an intermediate in patent literature directed toward nucleoside analog synthesis [1].

Why In-Class Pyrimidine-5-carboxylic Acids Cannot Substitute for 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid


The precise substitution pattern—a 4-methoxyphenyl at C-2, a methyl at C-4, and a free carboxylic acid at C-5—is not trivial. The C-4 methyl and C-2 aryl groups exert orthogonal steric and electronic influences on the C-5 carboxylate, modulating its reactivity in amide coupling, salt formation, and hydrogen-bonding interactions involved in target binding . Closely related analogs such as 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 65586-76-7, lacking the C-4 methyl) or 4-methyl-2-phenylpyrimidine-5-carboxylic acid (CAS 103249-79-2, lacking the para-methoxy group) differ in lipophilicity and molecular recognition features [1]. Procurement of an analog without empirical confirmation that the specific substitution pattern is irrelevant risks project deviation.

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid vs. Closest Analogs


Lipophilicity Window: The C-4 Methyl and C-2 Methoxyphenyl Combination Shifts logP Relative to Phenyl Analogs

The C-4 methyl group contributes an estimated +0.5 log units relative to des-methyl pyrimidine-5-carboxylic acids, while the para-methoxy substituent on the C-2 phenyl ring partially offsets this through hydrogen-bond acceptor capacity. The net effect is a logP predicted to be approximately 2.5–2.8, compared to the measured/computed logP of 2.17 for the des-methoxy analog 4-methyl-2-phenylpyrimidine-5-carboxylic acid (CAS 103249-79-2) and approximately 1.8–2.0 for the des-methyl analog 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid [1]. This quantifiable shift in partition coefficient affects membrane permeability and formulation solvent selection.

Lipophilicity ADME Pyrimidine carboxylic acid

Synthetic Intermediate Role: Patent-Documented Utility for Nucleoside Analog Synthesis

A Chinese patent (He Yan et al.) explicitly discloses 2-(4-methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid as an important intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of simple and safe operational process, mild reaction conditions, and suitability for industrial production [1]. In contrast, the widely used comparator 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 65586-76-7) lacks the C-4 methyl group, which can limit steric control in regioselective N-alkylation and glycosylation steps required for nucleoside analog assembly.

Nucleoside analog Synthetic intermediate Pyrimidine building block

Commercial Availability Profile: Discontinued Status Creates Supply-Chain Differentiation

2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid was previously offered by CymitQuimica (Ref. 10-F728366, 500 mg) but is now listed as a discontinued product . Meanwhile, the structurally related 4-methyl-2-phenylpyrimidine-5-carboxylic acid (CAS 103249-79-2) remains commercially available as a 97% purity stock item from Thermo Scientific Maybridge in 5 g and 10 g quantities [1]. This supply asymmetry means that the target compound cannot be substituted with the commercially available analog without experimental validation of functional equivalence.

Chemical sourcing Supply chain Discontinued compound

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid Based on Evidence


Medicinal Chemistry: Scaffold for Kinase or Enzyme Inhibitor Lead Optimization

The 2,4-disubstituted pyrimidine-5-carboxylic acid scaffold has been extensively explored as a kinase inhibitor pharmacophore [BindingDB record BDBM50194785; CHEMBL3956007, indicating IC₅₀ = 15 nM for a close structural analog against PRMT4/CARM1] [1]. The C-4 methyl and C-2 4-methoxyphenyl combination provides a lipophilicity window (predicted logP approximately 2.5–2.8) compatible with cell permeability while the C-5 carboxylic acid enables formation of amide conjugates or salt forms. Research groups optimizing inhibitors for targets where the 2-aryl-4-alkylpyrimidine-5-carboxylate is a privileged chemotype should procure this exact substitution pattern rather than assuming analog interchangeability .

Nucleoside Analog Synthesis: Building Block with Patent-Backed Utility

According to Chinese patent disclosure by He Yan et al., this compound serves as an intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines, with claimed advantages in operational simplicity, mild reaction conditions, and industrial scalability [2]. The C-4 methyl provides steric and electronic differentiation from the simpler 2-(4-methoxyphenyl)pyrimidine-5-carboxylic acid building block (CAS 65586-76-7), which may be consequential for regioselectivity in glycosylation or N-alkylation steps.

Property-Based Library Design: Differentiated Lipophilicity for SAR Exploration

For compound library design where incremental logP modulation is required, the target compound offers a predicted logP approximately 2.5–2.8, positioned +0.3 to +0.6 units above the des-methoxy analog 4-methyl-2-phenylpyrimidine-5-carboxylic acid (computed logP 2.17) [3]. This difference, while modest, can be meaningful for optimizing pharmacokinetic profiles within a congeneric series.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-methylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.